molecular formula C8H10Cl4N2O2 B2812722 2-Amino-3-(5,6-dichloropyridin-3-yl)propanoic acid;dihydrochloride CAS No. 2253639-51-7

2-Amino-3-(5,6-dichloropyridin-3-yl)propanoic acid;dihydrochloride

Cat. No.: B2812722
CAS No.: 2253639-51-7
M. Wt: 307.98
InChI Key: ALJSVEMXBYGZTF-UHFFFAOYSA-N
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Description

2-Amino-3-(5,6-dichloropyridin-3-yl)propanoic acid dihydrochloride is a chlorinated pyridine derivative with a propanoic acid backbone. The compound features a 5,6-dichloro-substituted pyridine ring, which enhances its electronic and steric properties, making it relevant in medicinal chemistry and organic synthesis. The dihydrochloride salt improves aqueous solubility, facilitating its use in biological applications .

Properties

IUPAC Name

2-amino-3-(5,6-dichloropyridin-3-yl)propanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O2.2ClH/c9-5-1-4(3-12-7(5)10)2-6(11)8(13)14;;/h1,3,6H,2,11H2,(H,13,14);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALJSVEMXBYGZTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)Cl)CC(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(5,6-dichloropyridin-3-yl)propanoic acid;dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-pyridinecarboxylic acid and appropriate chlorinating agents.

    Chlorination: The pyridine ring is chlorinated at the 5 and 6 positions using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions.

    Amination: The chlorinated intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the 2 position.

    Formation of Propanoic Acid Derivative:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Processing: Depending on the required scale, batch or continuous processing methods are employed.

    Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and reagent concentrations are optimized to maximize yield and purity.

    Purification: The final product is purified using techniques like recrystallization, chromatography, or distillation to ensure high purity suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(5,6-dichloropyridin-3-yl)propanoic acid;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of catalysts.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-Amino-3-(5,6-dichloropyridin-3-yl)propanoic acid;dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-(5,6-dichloropyridin-3-yl)propanoic acid;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Key Structural and Functional Insights

Substituent Position Effects: The 5,6-dichloro substitution on the pyridine ring (target compound) introduces strong electron-withdrawing effects, enhancing binding to biological targets like enzymes . Monochloro derivatives (e.g., 5-chloro or 6-chloro) show reduced lipophilicity compared to dichloro analogs, impacting membrane permeability and pharmacokinetics .

Heterocycle Variations :

  • Triazole- and imidazole-containing analogs (–8) differ significantly in aromaticity and hydrogen-bonding capacity. For example, triazoles are more electron-deficient, while imidazoles participate in metal coordination, broadening their utility in catalysis or drug design .

Dihydrochloride Salts :

  • The dihydrochloride form improves solubility in aqueous media, critical for biological assays. This is a common feature across analogs (e.g., ) .

Research Findings

  • Medicinal Chemistry: Chen et al. (2006) demonstrated that dichloropyridine derivatives exhibit superior enzyme inhibition compared to monochloro variants, attributed to stronger electron-withdrawing effects stabilizing ligand-receptor interactions .
  • Synthesis Challenges : Dinakaran et al. (2012) highlighted that introducing dichloro groups on pyridine rings requires multi-step reactions, often with lower yields compared to simpler chloro derivatives .
  • Commercial Availability : ECHEMI and other suppliers list several analogs (e.g., 5-chloro, 2,6-dichloro), indicating their demand in pharmaceutical intermediate production .

Biological Activity

2-Amino-3-(5,6-dichloropyridin-3-yl)propanoic acid dihydrochloride is a synthetic compound that has garnered attention for its potential biological activities. Its molecular formula is C8H8Cl2N2O2C_8H_8Cl_2N_2O_2 with a molecular weight of 235.06 g/mol. This compound is characterized by the presence of a dichloropyridine moiety, which is often associated with various pharmacological effects.

  • Molecular Formula : C8H8Cl2N2O2C_8H_8Cl_2N_2O_2
  • Molecular Weight : 235.06 g/mol
  • CAS Number : 1270314-00-5

Biological Activity

The biological activity of 2-amino-3-(5,6-dichloropyridin-3-yl)propanoic acid dihydrochloride has been explored in several studies, focusing on its effects on various biological systems.

The compound's mechanism of action is primarily linked to its interaction with neurotransmitter systems, particularly in the modulation of glutamate receptors. It acts as an agonist or antagonist depending on the receptor subtype, influencing synaptic transmission and neuroplasticity.

Pharmacological Effects

  • Neuroprotective Properties : Research indicates that this compound may exhibit neuroprotective effects against excitotoxicity, which is often mediated by excessive glutamate signaling. This property suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Antidepressant Activity : Some studies have suggested that compounds similar to 2-amino-3-(5,6-dichloropyridin-3-yl)propanoic acid can enhance mood and reduce symptoms of depression through their action on neurotransmitter systems.
  • Anti-inflammatory Effects : Preliminary findings indicate that the compound may possess anti-inflammatory properties, making it a candidate for treating conditions characterized by chronic inflammation.

Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindings
Smith et al. (2020)Demonstrated neuroprotective effects in a rat model of excitotoxicity.
Johnson et al. (2021)Reported antidepressant-like effects in behavioral assays.
Lee et al. (2022)Found anti-inflammatory properties in vitro using macrophage cultures.

Case Studies

  • Neuroprotection in Animal Models : In a study conducted by Smith et al., rats treated with the compound showed significant improvement in cognitive function after exposure to a neurotoxin, indicating its protective role against neuronal damage.
  • Behavioral Studies for Depression : Johnson et al. utilized forced swim tests to assess the antidepressant potential of the compound, finding that it significantly reduced immobility time compared to control groups.
  • Inflammation Reduction : Lee et al.'s research involved treating LPS-stimulated macrophages with the compound, resulting in decreased pro-inflammatory cytokine production, suggesting its utility in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-3-(5,6-dichloropyridin-3-yl)propanoic acid dihydrochloride, and what are the critical reaction steps?

  • Methodological Answer : The synthesis typically involves three key steps:

Condensation : A pyridine or pyrimidine derivative (e.g., 5,6-dichloropyridine-3-carboxaldehyde) is condensed with an amino acid precursor (e.g., glycine) under basic conditions to form an imine intermediate.

Reduction : The imine intermediate is reduced using sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., Pd/C) to yield the corresponding amine.

Salt Formation : The free base is treated with hydrochloric acid (HCl) to form the dihydrochloride salt, enhancing solubility and stability .

  • Key Variables : pH control during condensation, temperature during reduction (25–50°C), and stoichiometric excess of HCl for salt formation.

Q. How is the structural integrity of this compound verified, and which analytical techniques are most reliable?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm the presence of the pyridine ring (aromatic protons at δ 7.5–8.5 ppm) and the propanoic acid backbone (α-proton at δ 3.8–4.2 ppm) .
  • IR Spectroscopy : Identify amine N–H stretches (~3300 cm⁻¹) and carboxylic acid O–H stretches (~2500–3000 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ for C₈H₈Cl₂N₂O₂: theoretical 265.98 Da) .
  • Elemental Analysis : Ensure Cl⁻ content matches the dihydrochloride stoichiometry (e.g., ~21.4% Cl) .

Q. Why is the dihydrochloride salt form preferred in research applications?

  • Methodological Answer : The dihydrochloride salt improves:

  • Solubility : Enhanced aqueous solubility (>50 mg/mL) for biological assays .
  • Stability : Reduced hygroscopicity compared to the free base, minimizing decomposition during storage .
    • Experimental Note : Salt formation must be rigorously controlled (pH 1–2) to avoid mono-hydrochloride byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test alternatives to Pd/C (e.g., Raney Ni) for safer hydrogenation .
  • Purification : Use recrystallization (ethanol/water) or preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to isolate >99% purity .
  • Process Optimization :
  • Continuous Flow Reactors : Reduce reaction time and improve heat transfer for condensation steps .
  • DoE (Design of Experiments) : Systematically vary temperature, solvent (e.g., EtOH vs. MeOH), and HCl equivalents to maximize yield .

Q. How should researchers address contradictory reports on this compound’s biological activity (e.g., antimicrobial vs. inactivity)?

  • Methodological Answer :

  • Structural Analog Analysis : Compare activity of analogs (e.g., pyrimidine vs. pyridine derivatives) to identify critical substituents .
  • Assay Standardization :
  • Use consistent microbial strains (e.g., E. coli ATCC 25922) and minimum inhibitory concentration (MIC) protocols .
  • Control for dihydrochloride dissociation in buffer (pH 7.4 vs. 5.5) to assess true bioavailability .
  • Mechanistic Studies : Perform target engagement assays (e.g., enzyme inhibition) to validate proposed modes of action .

Q. What computational strategies can predict reaction pathways or optimize synthetic routes?

  • Methodological Answer :

  • Quantum Chemistry (DFT) : Model transition states for condensation/reduction steps to identify rate-limiting barriers .
  • Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts for novel analogs .
  • Molecular Dynamics : Simulate HCl interactions during salt formation to optimize crystallization conditions .

Q. What challenges arise during scale-up, and how can reactor design mitigate them?

  • Methodological Answer :

  • Heat Management : Use jacketed reactors for exothermic reductions (ΔH ~ -80 kJ/mol) to prevent thermal runaway .
  • Mixing Efficiency : Implement high-shear mixers to ensure homogeneous HCl distribution during salt formation .
  • Byproduct Control : Integrate inline FTIR or PAT (Process Analytical Technology) to monitor intermediate purity in real time .

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